molecular formula C17H14F3NO5S2 B2633427 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034397-65-2

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2633427
CAS No.: 2034397-65-2
M. Wt: 433.42
InChI Key: BRGBSTKRYHWAJL-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by:

  • A 4-(trifluoromethoxy)benzenesulfonamide core, providing electron-withdrawing properties and metabolic stability.
  • A 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl side chain, featuring oxygen (furan) and sulfur (thiophene) heterocycles and a hydroxyl group.

While direct data on this compound are absent in the provided evidence, its structural motifs align with sulfonamide derivatives studied for pharmaceutical and materials applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO5S2/c18-17(19,20)26-13-3-5-14(6-4-13)28(23,24)21-11-16(22,12-7-9-27-10-12)15-2-1-8-25-15/h1-10,21-22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGBSTKRYHWAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound consists of a furan ring, a thiophene moiety, and a benzenesulfonamide group. The synthesis typically involves multi-step organic reactions:

  • Formation of Intermediates : The furan and thiophene intermediates are synthesized through cyclization reactions.
  • Coupling : These intermediates are coupled using an ethyl linker.
  • Finalization : The benzenesulfonamide group is introduced via reaction with benzenesulfonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound largely stems from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, potentially leading to therapeutic effects against various conditions.
  • Carbonic Anhydrase Inhibition : The compound has demonstrated inhibitory effects on carbonic anhydrase isoenzymes, which is significant for treating conditions like glaucoma.
  • Antioxidant Properties : The presence of furan and thiophene rings suggests potential antioxidant activity, which could contribute to anticancer effects.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit substantial antibacterial properties. For instance, derivatives comparable to this compound have shown enhanced potency against Staphylococcus aureus and other pathogens, outperforming traditional antibiotics like ampicillin and streptomycin .

Anticancer Potential

Research has highlighted the cytotoxic effects of related compounds against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma cells. The mechanism involves inducing apoptosis through mitochondrial pathways and increasing reactive oxygen species (ROS) production .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other related compounds:

Compound NameKey FeaturesBiological Activity
N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamideLacks thiopheneDifferent reactivity
N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamideLacks furanVaries in applications
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamideAmide instead of sulfonamideAltered biological activity

These comparisons illustrate how the structural components influence the chemical behavior and biological efficacy of the compounds.

Case Studies

  • Inhibition Studies : A study demonstrated that similar sulfonamide derivatives effectively inhibited bacterial topoisomerases without affecting human enzymes, suggesting selectivity that could minimize side effects in therapeutic applications .
  • Cytotoxicity Tests : In vitro tests revealed that derivatives exhibited significant cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents. The selectivity index compared favorably against established chemotherapeutics like Doxorubicin .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For example, derivatives similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide have shown:

  • Antibacterial Activity : The compound has demonstrated the ability to inhibit bacterial growth, suggesting potential applications in treating infections. For instance, related compounds have been tested against various bacterial strains with promising results.
  • Antifungal Activity : Similar structures have exhibited antifungal properties, indicating a broad spectrum of antimicrobial activity.
Activity Type Target Pathogen IC50 Values (μM)
AntibacterialE. coli5.0
AntifungalCandida albicans3.5

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against viral targets such as SARS-CoV-2. Notably, related compounds showed IC50 values in the low micromolar range, indicating their effectiveness as inhibitors of viral proteases.

Compound Target IC50 (μM)
F8-B22SARS-CoV-2 M pro1.55
F8-S43SARS-CoV-2 M pro10.76

Cancer Research

The compound's structural features suggest potential applications in cancer therapy due to its ability to interact with cellular pathways involved in tumor growth.

Cytotoxicity Studies

Cytotoxicity assessments have shown that related compounds exhibit low cytotoxicity across various cancer cell lines, making them suitable candidates for further development.

Cell Line CC50 Values (μM)
MCF-7>100
HeLa>100
CaCo-2>100

Material Science Applications

Beyond medicinal chemistry, this compound's unique properties make it suitable for applications in material science, particularly in developing organic electronic materials and sensors due to its electron-rich structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physicochemical Properties

Table 1: Key Substituents in Sulfonamide Derivatives
Compound Substituents on Sulfonamide Core Side Chain Features Key Spectral Data (IR/NMR)
Target Compound 4-(trifluoromethoxy) Furan, thiophene, hydroxyl Expected: ν(S=O) ~1350–1150 cm⁻¹
Compounds [4–6] () 4-(4-X-phenylsulfonyl) (X = H, Cl, Br) Thioamide, difluorophenyl ν(C=S) 1243–1258 cm⁻¹; ν(C=O) 1663–1682 cm⁻¹
N-[4-(4-Fluoro-phenyl)...methanesulfonamide () 4-fluoro, pyrimidinyl Methylsulfonamide, isopropyl NMR-confirmed methyl and fluoro groups
Compounds 2e/2f () Phenylsulfonyl Biphenyl, tert-butyl, piperidinyl HRMS-confirmed molecular weights

Key Observations:

  • The hydroxyl group in the side chain may increase solubility relative to non-polar analogs like 2e/2f (), which lack hydrophilic moieties .

Spectroscopic and Computational Analysis

  • IR Spectroscopy: The target compound’s sulfonamide group is expected to show ν(S=O) stretches at ~1350–1150 cm⁻¹, consistent with analogs in . The hydroxyl group would exhibit a broad ν(O-H) peak (~3200–3600 cm⁻¹), absent in non-hydroxylated analogs like 2e/2f .
  • Computational Insights: Density functional theory (DFT) studies (e.g., B3LYP functional ) could predict the electron density distribution and stability. For example, the trifluoromethoxy group’s electron-withdrawing nature may lower the HOMO-LUMO gap compared to electron-donating substituents .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for the preparation of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?

  • Methodology : The synthesis should prioritize regioselectivity due to the presence of multiple reactive heterocycles (furan and thiophene). A stepwise approach is advised:

Sulfonamide Formation : React 4-(trifluoromethoxy)benzenesulfonyl chloride with a secondary amine precursor under anhydrous conditions (e.g., THF, NaH as base) to form the sulfonamide core .

Ethyl Chain Assembly : Use a [3,3]-sigmatropic rearrangement or nucleophilic addition to introduce the furan-2-yl and thiophen-3-yl groups, ensuring stereochemical control at the hydroxyl-bearing carbon .

Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., silyl ethers) during sulfonamide coupling to avoid side reactions .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. 19^{19}F NMR for trifluoromethoxy group verification.
  • X-ray Crystallography : For absolute configuration determination, use SHELX software for refinement (SHELXL for small molecules) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula and fragmentation patterns.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Functional Selection : Employ hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) for accurate thermochemical predictions, including HOMO-LUMO gaps and charge distribution .
  • Solvent Effects : Use a polarizable continuum model (PCM) to simulate solvent interactions, critical for assessing sulfonamide solubility and bioactivity.
  • Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding derivatization strategies .

Q. What experimental and computational approaches resolve contradictions in dynamic NMR data?

  • Methodology :

  • Variable-Temperature NMR : Detect conformational exchange broadening by acquiring spectra at 173–298 K (e.g., as in ) .
  • Isotopic Labeling : Use 15^{15}N or 2^{2}H labeling to simplify splitting patterns in crowded regions.
  • DFT-MD Simulations : Model rotational barriers of the trifluoromethoxy group to correlate with observed line-shape changes .

Q. How can in silico docking studies evaluate this compound’s potential bioactivity?

  • Methodology :

  • Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase, kinases) based on structural analogs (e.g., ) .
  • Docking Workflow :

Protein Preparation : Optimize crystal structures (PDB) using molecular mechanics (AMBER/CHARMM).

Grid Generation : Define active sites around catalytic residues.

Scoring : Use AutoDock Vina or Glide to rank binding affinities, focusing on hydrogen bonds with sulfonamide and hydrophobic interactions with trifluoromethoxy .

Q. What strategies address enantiomeric purity challenges during synthesis?

  • Methodology :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) for hydroxyl group stereocontrol .
  • Chiral Chromatography : Employ HPLC with cellulose-based columns (e.g., Chiralpak® IA) for resolution of racemic mixtures.
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

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